Cas no 19543-85-2 (3-(4-Fluorophenylthio)propionic Acid)
3-(4-Fluorophenylthio)propionic Acid Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3-[(4-fluorophenyl)thio]-
- 3-(4-FLUOROPHENYLTHIO)PROPIONIC ACID, TECH
- 3-[(4-FLUOROPHENYL)THIO]PROPANOIC ACID
- 3-(4-fluorophenylthio)propanoic acid
- 3-(4-fluorophenylthio)propionic acid
- 3-(p-Fluorphenylthio)propionsaeure
- 3-[(4-fluorophenyl)sulfanyl]propanoic acid
- AC1MCUAD
- CTK4E1757
- SBB092605
- SureCN5507623
- T5233447
- PS-6968
- 19543-85-2
- FDINPNNZXJHPKE-UHFFFAOYSA-N
- CS-0214714
- AKOS000263937
- DTXSID30381177
- MFCD00236613
- 3-(4-FLUOROTHIOPHENOXY)PROPIONIC ACID
- 3-((4-Fluorophenyl)thio)propanoic acid
- 3-(4-fluorophenyl)sulfanylpropanoic Acid
- 3-(4-fluorophenylthio)propionic acid, AldrichCPR
- SCHEMBL5507623
- Z90123554
- EN300-18770
- FT-0614812
- 3-((4-Fluorophenyl)thio)propanoicacid
- DTXCID50332202
- 3-(4-Fluorophenylthio)propionic Acid
-
- MDL: MFCD00236613
- Inchi: 1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI Key: FDINPNNZXJHPKE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)CCC(=O)O
Computed Properties
- Exact Mass: 200.03077
- Monoisotopic Mass: 200.03072886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- Density: 1.3
- Boiling Point: 340.3°C at 760 mmHg
- Flash Point: 159.6°C
- Refractive Index: 1.573
- PSA: 37.3
3-(4-Fluorophenylthio)propionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003850-1g |
3-(4-Fluorothiophenoxy)propionic acid |
19543-85-2 | 1g |
£10.00 | 2022-03-01 | ||
| Fluorochem | 003850-5g |
3-(4-Fluorothiophenoxy)propionic acid |
19543-85-2 | 5g |
£38.00 | 2022-03-01 | ||
| Apollo Scientific | PC9991-1g |
3-(4-Fluorophenylthio)propanoic acid |
19543-85-2 | tech | 1g |
£18.00 | 2025-02-22 | |
| TRC | F402713-100mg |
3-(4-Fluorophenylthio)propionic Acid |
19543-85-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402713-500mg |
3-(4-Fluorophenylthio)propionic Acid |
19543-85-2 | 500mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F402713-1g |
3-(4-Fluorophenylthio)propionic Acid |
19543-85-2 | 1g |
$ 185.00 | 2022-06-05 | ||
| Oakwood | 003850-250mg |
3-(4-Fluorothiophenoxy)propionic acid |
19543-85-2 | 250mg |
$12.00 | 2024-07-19 | ||
| Oakwood | 003850-1g |
3-(4-Fluorothiophenoxy)propionic acid |
19543-85-2 | 1g |
$24.00 | 2024-07-19 | ||
| Enamine | EN300-18770-0.05g |
3-[(4-fluorophenyl)sulfanyl]propanoic acid |
19543-85-2 | 95% | 0.05g |
$19.0 | 2023-09-18 | |
| Enamine | EN300-18770-0.1g |
3-[(4-fluorophenyl)sulfanyl]propanoic acid |
19543-85-2 | 95% | 0.1g |
$19.0 | 2023-09-18 |
3-(4-Fluorophenylthio)propionic Acid Related Literature
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 3-(4-Fluorophenylthio)propionic Acid
Introduction to 3-(4-Fluorophenylthio)propionic Acid (CAS No. 19543-85-2)
3-(4-Fluorophenylthio)propionic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 19543-85-2, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of a fluorophenylthio moiety in its molecular structure imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal applications.
The molecular structure of 3-(4-fluorophenylthio)propionic acid consists of a propionic acid backbone linked to a phenyl ring substituted with a thio group, where the phenyl ring is further modified with a fluorine atom at the para position. This specific arrangement of functional groups contributes to its versatility, enabling diverse chemical transformations and biological interactions. The fluorine atom, known for its ability to influence metabolic stability and binding affinity, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivatives derived from this compound.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(4-fluorophenylthio)propionic acid and biological targets. Studies have demonstrated that the compound can serve as a scaffold for designing novel molecules with enhanced binding affinity to specific enzymes and receptors. For instance, researchers have explored its potential as a precursor in the synthesis of inhibitors targeting metabolic pathways relevant to diseases such as diabetes and obesity. The fluorophenylthio group has been shown to enhance lipophilicity and metabolic stability, which are critical factors in drug design.
The synthesis of 3-(4-fluorophenylthio)propionic acid involves multi-step organic reactions, often starting from commercially available precursors such as 4-fluorobenzene thiol and propionyl chloride. The reaction sequence typically includes nucleophilic substitution followed by acidification to yield the final product. Recent improvements in synthetic methodologies have focused on optimizing yields and minimizing byproduct formation, ensuring higher purity levels required for pharmaceutical applications. These advancements underscore the compound's importance as a building block in modern drug discovery.
From a biochemical perspective, 3-(4-fluorophenylthio)propionic acid has been investigated for its potential role in modulating enzyme activity. For example, derivatives of this compound have shown inhibitory effects on various cytochrome P450 enzymes, which are crucial in drug metabolism. The fluorine atom's electronic effects enhance the binding interactions with these enzymes, leading to more potent inhibition. Such findings highlight the compound's utility in developing therapeutic agents that require precise modulation of enzymatic pathways.
Moreover, the incorporation of 3-(4-fluorophenylthio)propionic acid into drug candidates has been explored for its ability to enhance membrane permeability and cell uptake efficiency. This property is particularly relevant for oral formulations where bioavailability is a critical factor. By leveraging computational tools to predict molecular interactions, researchers can design derivatives with optimized pharmacokinetic profiles. Such efforts align with global trends toward personalized medicine, where compounds like 3-(4-fluorophenylthio)propionic acid serve as versatile platforms for tailored therapeutic solutions.
The compound's structural features also make it suitable for exploring novel chemical entities (NCEs) in oncology research. Studies have indicated that modifications based on 3-(4-fluorophenylthio)propionic acid can lead to compounds with anti-proliferative effects on cancer cells. The ability of the fluorophenylthio group to engage in hydrogen bonding and hydrophobic interactions with target proteins enhances the efficacy of these derivatives. As cancer research continues to evolve, compounds like this are expected to play an increasingly significant role in developing next-generation chemotherapeutic agents.
In conclusion, 3-(4-fluorophenylthio)propionic acid (CAS No. 19543-85-2) represents a promising candidate in pharmaceutical chemistry due to its unique structural attributes and functional versatility. Its role as an intermediate in synthetic pathways underscores its importance in drug development pipelines worldwide. With ongoing research focusing on optimizing synthetic methodologies and exploring new biological applications, this compound is poised to contribute significantly to advancements in medicine and biotechnology.
19543-85-2 (3-(4-Fluorophenylthio)propionic Acid) Related Products
- 21243-09-4(3-(2-fluorophenyl)sulfanylpropanoic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)